molecular formula C14H11ClN2S B14002169 4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide CAS No. 64510-97-0

4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide

Cat. No.: B14002169
CAS No.: 64510-97-0
M. Wt: 274.8 g/mol
InChI Key: JZEHSSBFQIBGCP-UHFFFAOYSA-N
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Description

BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a benzenecarbothioamide group and a 4-chlorophenylmethyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- typically involves the reaction of 4-chlorobenzaldehyde with benzenecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It is used as a catalytic agent and as an additive in petrochemical processes

Mechanism of Action

The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- include:

Uniqueness

What sets BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)METHYLENE]AMINO]- apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

CAS No.

64510-97-0

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]benzenecarbothioamide

InChI

InChI=1S/C14H11ClN2S/c15-12-5-1-10(2-6-12)9-17-13-7-3-11(4-8-13)14(16)18/h1-9H,(H2,16,18)

InChI Key

JZEHSSBFQIBGCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=S)N)Cl

Origin of Product

United States

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